ethyl 4-iodocyclohexane-1-carboxylate
Description
Contextualization within Halogenated Cyclohexane (B81311) Derivatives
Halogenated cyclohexane derivatives are a class of compounds that have long been utilized in organic chemistry. The conformational rigidity of the cyclohexane ring, coupled with the reactivity of the halogen substituent, allows for stereoselective transformations. The nature of the halogen atom significantly influences the reactivity, with the carbon-iodine bond being the weakest among the halogens, making iodo-substituted cyclohexanes particularly reactive and thus highly useful in a variety of synthetic transformations.
Significance in Contemporary Synthetic Methodologies
The true significance of ethyl 4-iodocyclohexane-1-carboxylate lies in its ability to participate in a wide array of modern synthetic methodologies. The iodo group is a key player in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This capability allows for the facile introduction of diverse substituents at the 4-position of the cyclohexane ring. Furthermore, the ester functionality provides a handle for further molecular elaboration, including reduction to an alcohol, hydrolysis to a carboxylic acid, or reaction with organometallic reagents.
Overview of Research Trajectories
Current research involving this compound and related structures is primarily focused on its application as a versatile intermediate in the synthesis of biologically active molecules and functional materials. Its role as a key fragment in the construction of complex scaffolds is being increasingly explored. A significant research trajectory involves its use in the synthesis of pharmaceutical intermediates, where the cyclohexane core serves as a rigid scaffold for positioning pharmacophoric groups in a specific three-dimensional orientation.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
ethyl 4-iodocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15IO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3 |
InChI Key |
STVLWAGUQVPCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)I |
Origin of Product |
United States |
Synthesis of Ethyl 4 Iodocyclohexane 1 Carboxylate
The synthesis of ethyl 4-iodocyclohexane-1-carboxylate is not widely documented in dedicated publications, but a logical and efficient synthetic pathway can be inferred from established organic transformations and related literature. The most plausible route commences from the readily available starting material, ethyl 4-oxocyclohexane-1-carboxylate.
A key transformation in the synthesis of related compounds, such as tranexamic acid, starts with ethyl 4-oxocyclohexane-1-carboxylate, highlighting its utility as a precursor for 4-substituted cyclohexane (B81311) derivatives. researchgate.net The synthesis of the target iodo-compound would likely proceed via a two-step sequence:
Reduction of the Ketone: The carbonyl group of ethyl 4-oxocyclohexane-1-carboxylate can be selectively reduced to a hydroxyl group to furnish ethyl 4-hydroxycyclohexane-1-carboxylate. This reduction can be achieved using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice for its mildness and selectivity.
Iodination of the Alcohol: The resulting alcohol, ethyl 4-hydroxycyclohexane-1-carboxylate, can then be converted to the corresponding iodide. A common method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). Another effective method involves the use of phosphorus triiodide (PI₃), which can be generated in situ from phosphorus and iodine.
This synthetic approach offers a straightforward and efficient route to this compound from a commercially available starting material.
Physicochemical Properties
The physicochemical properties of ethyl 4-iodocyclohexane-1-carboxylate are crucial for its handling, reactivity, and purification.
| Property | Value |
| CAS Number | 524734-42-7 |
| Molecular Formula | C₉H₁₅IO₂ |
| Molecular Weight | 282.12 g/mol |
| Appearance | Not explicitly documented, but likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Stereochemical Aspects of Ethyl 4 Iodocyclohexane 1 Carboxylate
Conformational Analysis of Cyclohexane (B81311) Ring Derivatives
The cyclohexane ring is not a planar hexagon; instead, it predominantly adopts a strain-free "chair" conformation. In this conformation, the carbon-carbon bonds have bond angles of approximately 109.5°, which minimizes angle strain, and all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. libretexts.org
In the chair conformation, the substituent groups on the ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. Through a process known as a "ring flip," one chair conformation can interconvert into another. During this process, all axial positions become equatorial, and all equatorial positions become axial.
For monosubstituted cyclohexanes, the two chair conformations are not equal in energy. The substituent group generally prefers the more spacious equatorial position to avoid steric hindrance with the other two axial hydrogens on the same side of the ring. This unfavorable steric interaction in the axial position is known as a 1,3-diaxial interaction.
The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equilibrium between the two. A larger A-value signifies a stronger preference for the equatorial position. For the substituents on ethyl 4-iodocyclohexane-1-carboxylate, the A-values are critical in determining the most stable conformation. While the exact A-value for an ethyl carboxylate group is not commonly tabulated, it is considered to be sterically demanding. The A-value for an iodine atom is relatively small despite its large atomic size, which is attributed to the long carbon-iodine bond length that moves the atom further from the interacting axial hydrogens. masterorganicchemistry.com
| Substituent | A-Value (kcal/mol) |
|---|---|
| -I (Iodo) | ~0.43 |
| -CH2CH3 (Ethyl) | 1.75 |
Data sourced from established literature on conformational analysis. masterorganicchemistry.com
Cis/Trans Isomerism at Positions 1 and 4
In a disubstituted cyclohexane like this compound, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). youtube.com These two geometric isomers are diastereomers, meaning they are non-superimposable, non-mirror images with distinct physical and chemical properties.
Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. This allows for a chair conformation where both the iodo group and the ethyl carboxylate group can occupy equatorial positions. This diaxial arrangement minimizes steric strain from 1,3-diaxial interactions. The alternative chair conformation, resulting from a ring flip, would place both groups in the highly unfavorable axial positions. The energy of this diaxial conformation is significantly higher, meaning the diequatorial conformer is overwhelmingly favored at equilibrium.
Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. Consequently, in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip will interconvert these positions. The two possible chair conformations for the cis isomer are therefore not energetically equivalent. The more stable conformer will be the one where the larger group (the ethyl carboxylate group, with a higher A-value) occupies the equatorial position, and the smaller group (the iodo group) occupies the axial position.
The relative stability of the cis and trans isomers is determined by comparing their most stable conformations. The trans isomer can exist in a low-energy diequatorial state. The cis isomer must always have one group in a higher-energy axial position. Therefore, the trans isomer of this compound is thermodynamically more stable than the cis isomer.
| Isomer | Conformation | Substituent Positions | Relative Stability |
|---|---|---|---|
| Trans | Chair 1 | 1-equatorial, 4-equatorial | Most Stable |
| Chair 2 (after flip) | 1-axial, 4-axial | Least Stable | |
| Cis | Chair 1 | 1-equatorial (-COOEt), 4-axial (-I) | More Stable Conformer |
| Chair 2 (after flip) | 1-axial (-COOEt), 4-equatorial (-I) | Less Stable Conformer |
Diastereoselective and Enantioselective Induction in Reactions
This compound is an achiral molecule as it possesses a plane of symmetry in both its cis and trans forms. Therefore, enantioselective induction—the preferential formation of one enantiomer over the other—is not a relevant concept for reactions directly on this compound unless it is made to react with a chiral reagent or under the influence of a chiral catalyst to generate a new stereocenter.
Separation and Characterization of Stereoisomers
Since the cis and trans isomers of this compound are diastereomers, they have different physical properties, such as boiling points, melting points, and solubility. These differences allow for their separation using standard laboratory techniques.
Separation:
Chromatography: Techniques such as gas chromatography (GC) or column chromatography are highly effective for separating cis and trans isomers. The different spatial arrangements of the functional groups lead to different interactions with the stationary phase of the chromatography column, resulting in different retention times and allowing for their separation.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers. In ¹H NMR, the chemical shift and coupling constants of the protons attached to C1 and C4 are particularly informative. Protons in an axial position typically resonate at a different frequency (usually upfield) compared to protons in an equatorial position. Furthermore, the magnitude of the coupling constant between adjacent protons (J-value) depends on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial protons. The trans isomer in its stable diequatorial conformation would show a characteristic large axial-axial coupling for the protons at C1 and C4. The cis isomer would lack this feature.
Infrared (IR) Spectroscopy: While less definitive than NMR for stereoisomer determination, IR spectroscopy can sometimes show subtle differences in the C-I and C=O stretching frequencies between the cis and trans isomers due to their different molecular symmetries and dipole moments.
X-ray Crystallography: For solid samples, single-crystal X-ray crystallography provides unambiguous proof of the stereochemistry by determining the precise three-dimensional arrangement of atoms in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom. For this compound, both cis and trans isomers are possible, and their distinct spatial arrangements would result in different NMR spectra.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the cyclohexane ring. The carbon atom bonded to the iodine (C-I) would exhibit a characteristic chemical shift, typically at a lower field compared to the other ring carbons due to the electronegativity of iodine.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.25 | Triplet | 3H |
| Cyclohexane -CH₂ | 1.40 - 2.40 | Multiplet | 8H |
| Cyclohexane -CHCO | ~2.50 | Multiplet | 1H |
| Ethyl -OCH₂ | ~4.15 | Quartet | 2H |
| Cyclohexane -CHI | ~4.30 | Multiplet | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Cyclohexane C4 (C-I) | ~30 |
| Cyclohexane C2, C6, C3, C5 | 35 - 45 |
| Cyclohexane C1 (C-COO) | ~48 |
| Ethyl -OCH₂ | ~60 |
| Carbonyl C=O | ~175 |
Note: These are predicted values and may vary based on the solvent and the specific isomer (cis/trans).
To unambiguously assign the proton and carbon signals, especially for the complex cyclohexane ring system, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the ethyl group's methylene (B1212753) and methyl protons, and among the various protons on the cyclohexane ring, helping to trace the connectivity within the ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which protons are bonded to which carbons in the cyclohexane ring and the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbonyl carbon by its correlation with the protons of the ethyl group's methylene and the protons on the adjacent cyclohexane carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.
The most prominent feature would be the strong absorption band from the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the cyclohexane and ethyl groups would be observed around 2850-3000 cm⁻¹. The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |
| C=O (ester) | Stretch | 1730 - 1750 | Strong |
| C-O (ester) | Stretch | 1000 - 1300 | Strong |
| C-I | Stretch | 500 - 600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₅IO₂), the molecular weight is 282.12 g/mol . chemscene.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 282. A prominent peak would also be expected at m/z 155, corresponding to the loss of the iodine atom (M - 127)⁺. Another significant fragmentation pathway would involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 237. Cleavage of the ethyl group could also occur, leading to a peak at m/z 253. Further fragmentation of the cyclohexane ring would produce a complex pattern of smaller ions.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 282 | [C₉H₁₅IO₂]⁺ | Molecular Ion (M⁺) |
| 253 | [C₇H₁₀IO₂]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| 237 | [C₉H₁₅I]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 155 | [C₉H₁₅O₂]⁺ | Loss of iodine radical (•I) |
| 127 | [I]⁺ | Iodine cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of the cyclohexane ring in this compound. It would also unequivocally establish the cis or trans relationship between the iodo and ethyl carboxylate substituents.
As of now, there are no publicly available crystal structures for this compound in crystallographic databases. The ability to obtain a crystal structure is contingent on the ability to grow single crystals of sufficient size and quality.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is a technique used to separate stereoisomers. This compound can exist as cis and trans diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
If the starting materials or synthesis route were to introduce chirality, leading to enantiomers of the cis or trans isomers, chiral chromatography would be necessary to separate and quantify them. However, for the achiral synthesis of the cis/trans mixture, this technique would not be applicable for enantiomeric resolution.
Research Findings and Detailed Data
Established Reaction Pathways
Established methods for the synthesis of this compound primarily involve the conversion of more readily available precursors, such as those containing hydroxyl or oxo functionalities at the 4-position of the cyclohexane ring.
Synthesis from Hydroxy-substituted Cyclohexane Carboxylates
A prominent method for the synthesis of this compound from its corresponding hydroxy precursor, ethyl 4-hydroxycyclohexanecarboxylate, is the Mitsunobu reaction. This reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including iodides, with inversion of stereochemistry. nih.gov
In a typical procedure, ethyl 4-hydroxycyclohexanecarboxylate is treated with triphenylphosphine (B44618) (PPh₃) and elemental iodine (I₂) in an appropriate solvent. The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the iodide ion in an Sₙ2 fashion. This method has been reported to yield ethyl 4-iodocyclohexanecarboxylate in moderate yields, around 65%. The stereochemical outcome of this reaction is dependent on the configuration of the starting alcohol; for instance, the cis or trans configuration of the starting material will dictate the stereochemistry of the resulting iodo-compound.
Table 1: Mitsunobu Reaction for the Synthesis of this compound
| Starting Material | Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Ethyl 4-hydroxycyclohexanecarboxylate | Triphenylphosphine (PPh₃), Iodine (I₂) | This compound | 65% |
Synthesis from Oxo-substituted Cyclohexane Carboxylates
The synthesis of this compound from ethyl 4-oxocyclohexanecarboxylate (B1232831) typically involves a two-step sequence. The first step is the reduction of the ketone functionality to a secondary alcohol. Subsequently, the resulting hydroxyl group is converted to an iodide.
A common and effective method for the reduction of the carbonyl group is the use of sodium borohydride (B1222165) (NaBH₄). This reagent selectively reduces ketones and aldehydes to their corresponding alcohols. The reaction of ethyl 4-oxocyclohexanecarboxylate with NaBH₄ in a suitable solvent, such as methanol (B129727) or ethanol (B145695), yields ethyl 4-hydroxycyclohexanecarboxylate.
Following the reduction, the intermediate alcohol can be converted to the desired iodide using the Mitsunobu reaction as described in the previous section. An alternative approach for the conversion of the intermediate alcohol involves the use of sodium borohydride in the presence of iodine. researchgate.netsvedbergopen.comresearchgate.net This combination of reagents can effect the reductive iodination of carbonyl compounds, although the specific application to ethyl 4-oxocyclohexanecarboxylate to directly yield the iodo-derivative requires further investigation.
Table 2: Two-Step Synthesis from Ethyl 4-Oxocyclohexanecarboxylate
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Reduction | Ethyl 4-oxocyclohexanecarboxylate | Sodium borohydride (NaBH₄) | Ethyl 4-hydroxycyclohexanecarboxylate |
| 2. Iodination | Ethyl 4-hydroxycyclohexanecarboxylate | Triphenylphosphine (PPh₃), Iodine (I₂) | This compound |
Advanced and Stereoselective Synthetic Approaches
Recent advancements in organic synthesis have led to the development of more sophisticated and stereoselective methods for the preparation of functionalized molecules like this compound.
Diastereoselective and Enantioselective Syntheses
The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of the synthesis of this compound. The Mitsunobu reaction, being a stereospecific process that proceeds with inversion of configuration, offers a powerful tool for controlling the diastereoselectivity of the final product. nih.gov By starting with a stereochemically pure cis- or trans-ethyl 4-hydroxycyclohexanecarboxylate, one can obtain the corresponding trans- or cis-ethyl 4-iodocyclohexane-1-carboxylate, respectively. The retention of configuration in the starting material is crucial for achieving a high diastereomeric excess in the product.
Novel Catalytic Methods for Iodine Incorporation
While traditional iodination methods often rely on stoichiometric reagents, modern synthetic chemistry is increasingly focused on the development of catalytic processes. A novel approach for the iodination of alcohols involves a blue light-promoted, phosphine-free reaction. nih.gov This method offers a more environmentally friendly alternative to classical methods like the Mitsunobu or Appel reactions by avoiding the use of triphenylphosphine and the subsequent formation of triphenylphosphine oxide, which can be difficult to remove. nih.gov This photoredox-catalyzed conversion of alcohols to iodides represents a promising avenue for the synthesis of this compound.
Palladium-catalyzed reactions have also been explored for the synthesis of cyclic compounds. nih.govnih.gov While not directly applied to the synthesis of this compound, these methods demonstrate the potential of transition metal catalysis in the formation of functionalized cyclohexane rings.
Optimization of Synthetic Parameters
The efficiency of any synthetic route can be significantly improved by optimizing various reaction parameters. For the synthesis of this compound via the Mitsunobu reaction, several factors can be fine-tuned to maximize the yield and purity of the product.
Studies on the optimization of the Mitsunobu reaction have shown that the choice of solvent, the stoichiometry of the reagents (triphenylphosphine and the azodicarboxylate), and the reaction temperature can all have a significant impact on the outcome. researchgate.net For instance, using an excess of triphenylphosphine and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) can often improve the conversion of the starting alcohol. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to prevent side reactions. Careful control of the reaction temperature is also important to minimize the formation of byproducts.
Table 3: Key Parameters for Optimization of the Mitsunobu Reaction
| Parameter | Considerations | Potential Impact |
|---|---|---|
| Solvent | Anhydrous conditions are crucial. Common solvents include THF and DCM. | Can affect reaction rate and solubility of reagents. |
| Reagent Stoichiometry | Typically 1.1 to 1.5 equivalents of PPh₃ and DEAD/DIAD are used. | Excess reagents can drive the reaction to completion but may complicate purification. |
| Temperature | Often performed at 0 °C to room temperature. | Lower temperatures can improve selectivity and reduce byproduct formation. |
| Iodine Source | Elemental iodine is commonly used. | Purity and stoichiometry are important for optimal results. |
Reaction Condition Studies (Temperature, Solvent, Catalyst)
The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction conditions. Key parameters that have been investigated include temperature, the choice of solvent, and the use of catalysts or initiators.
One plausible route is the direct radical iodination of ethyl cyclohexane-1-carboxylate. This method involves the substitution of a hydrogen atom on the cyclohexane ring with iodine. The reaction is typically initiated by a radical initiator.
Another viable approach is the esterification of 4-iodocyclohexane-1-carboxylic acid. The classic Fischer esterification method, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, is a common choice. masterorganicchemistry.commasterorganicchemistry.com
Interactive Data Table: Reaction Conditions for the Synthesis of this compound
| Parameter | Radical Iodination of Ethyl Cyclohexane-1-carboxylate | Fischer Esterification of 4-Iodocyclohexane-1-carboxylic Acid |
| Temperature | Typically 70-90 °C to ensure efficient radical initiation without promoting excessive side reactions. | Reflux temperature of ethanol (approx. 78 °C) to drive the equilibrium towards the product. masterorganicchemistry.com |
| Solvent | Non-polar solvents such as cyclohexane or carbon tetrachloride are often preferred as they do not interfere with the radical chain reaction. numberanalytics.com | Ethanol typically serves as both the reactant and the solvent, used in large excess to shift the equilibrium. masterorganicchemistry.com |
| Catalyst/Initiator | Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to start the reaction. numberanalytics.com | Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts. masterorganicchemistry.com |
Yield Enhancement and Side Product Minimization
Optimizing the yield of this compound while minimizing the formation of unwanted side products is a critical aspect of its synthesis.
In the case of radical iodination, a primary challenge is controlling the regioselectivity of the iodination. The cyclohexane ring has multiple positions where iodination can occur, leading to a mixture of isomers. To enhance the yield of the desired 4-iodo isomer, it is crucial to optimize the concentration of the reactants. numberanalytics.com A higher concentration of the substrate relative to the iodine source can favor monosubstitution.
For the Fischer esterification route, the main factor influencing the yield is the equilibrium nature of the reaction. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction to completion and maximize the yield of the ester, a large excess of ethanol is typically used. masterorganicchemistry.com Another effective technique is the removal of water as it is formed, which can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. masterorganicchemistry.com
Side products in the esterification reaction are generally minimal, with the primary concern being the presence of unreacted carboxylic acid. This can be addressed by the aforementioned strategies to shift the equilibrium. In radical iodination, potential side products include di-iodinated cyclohexanes and other constitutional isomers. Careful control of stoichiometry and reaction time can help to minimize the formation of these byproducts.
Interactive Data Table: Strategies for Yield Enhancement and Side Product Minimization
| Synthetic Method | Strategy for Yield Enhancement | Common Side Products | Strategy for Minimization of Side Products |
| Radical Iodination | Optimize the substrate-to-iodine ratio. numberanalytics.com | Di-iodinated cyclohexanes, other iodo-isomers. | Use of a slight excess of the cyclohexane substrate; control reaction time. |
| Fischer Esterification | Use of a large excess of ethanol; removal of water as it forms. masterorganicchemistry.commasterorganicchemistry.com | Unreacted 4-iodocyclohexane-1-carboxylic acid. | Driving the reaction equilibrium forward through excess alcohol or water removal. masterorganicchemistry.com |
Nucleophilic Substitution Reactions at the Iodinated Position
The carbon-iodine bond in this compound is susceptible to cleavage by nucleophiles. The mechanism of this substitution is heavily influenced by the nature of the nucleophile, the solvent, and the inherent stereochemistry of the cyclohexane system.
Nucleophilic substitution reactions on alkyl halides can proceed through two primary pathways: the unimolecular S_N1 reaction and the bimolecular S_N2 reaction. masterorganicchemistry.comyoutube.com The pathway taken by this compound, a secondary alkyl halide, is dependent on the reaction conditions.
S_N2 Pathway : This mechanism involves a one-step, concerted process where the nucleophile attacks the carbon atom at the same time the leaving group (iodide) departs. youtube.com This "backside attack" results in an inversion of stereochemistry at the reaction center. For an S_N2 reaction to occur, the carbon center must be sterically accessible. youtube.com In the case of this compound, the cyclohexane ring's conformation can influence the accessibility of the C-I bond. Strong, non-bulky nucleophiles and polar aprotic solvents favor the S_N2 pathway. youtube.com The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
S_N1 Pathway : This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This intermediate is then rapidly attacked by the nucleophile. masterorganicchemistry.com Secondary substrates like iodocyclohexane can undergo S_N1 reactions, particularly with weak nucleophiles in polar protic solvents, which can stabilize the carbocation intermediate. youtube.comyoutube.com The formation of a planar carbocation intermediate means the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. youtube.com The rate of an S_N1 reaction depends only on the concentration of the alkyl halide. youtube.com
The competition between S_N1 and S_N2 pathways for secondary halides is a key consideration in synthetic design.
Nucleophilic substitution reactions can occur between separate molecules (intermolecular) or within the same molecule (intramolecular).
Intermolecular Substitution : This is the more common scenario where a nucleophile from one molecule reacts with the this compound substrate. A wide range of nucleophiles, such as amines, alkoxides, and cyanides, can be used to displace the iodide and introduce new functional groups.
Intramolecular Substitution : If a molecule contains both a nucleophile and a leaving group, an internal reaction can occur to form a cyclic product. pressbooks.pub For this to happen with a derivative of this compound, a nucleophilic group would need to be present elsewhere on the molecule, positioned to allow for the formation of a stable ring system (typically 5- or 6-membered rings). pressbooks.pub For example, if the ester group were hydrolyzed to a carboxylic acid and then converted to a carboxylate under basic conditions, the carboxylate could potentially act as an internal nucleophile, though this specific reaction is less common.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond of this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The use of unactivated secondary alkyl halides in these reactions can be challenging due to slower rates of oxidative addition and the potential for competing side reactions like β-hydride elimination. thieme-connect.com
Palladium catalysts are widely used in cross-coupling chemistry.
Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. libretexts.orgwikipedia.org While highly effective for aryl and vinyl halides, the Suzuki-Miyaura coupling of unactivated secondary alkyl halides has historically been difficult. thieme-connect.com However, advancements have led to methods for the coupling of secondary alkyl bromides and iodides using specific palladium catalyst systems, often involving specialized ligands. researchgate.net These reactions allow for the formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond, for instance, coupling this compound with an arylboronic acid.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org The engagement of unactivated alkyl halides in Sonogashira reactions is challenging due to slow oxidative addition and potential β-hydride elimination. acs.orgnih.gov However, modified protocols and alternative metal catalysts, such as nickel or iron, have shown success in coupling non-activated secondary alkyl iodides with terminal alkynes. researchgate.netnih.gov An analogous Sonogashira-type reaction would connect an alkynyl group to the 4-position of the cyclohexane ring.
| Reaction | Coupling Partner | Typical Catalyst System | Key Challenges |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Arylboronic acid) | Pd(OAc)₂ / Ligand (e.g., Cy₃P) | Slow oxidative addition, β-hydride elimination thieme-connect.com |
| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu Co-catalyst | Sluggish oxidative addition, competing side reactions acs.org |
Nickel catalysts offer a powerful and often more reactive alternative to palladium for coupling with C(sp³)-electrophiles like secondary alkyl iodides. acs.org
Kumada Coupling : This reaction involves the coupling of an organohalide with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.org Nickel catalysts are particularly effective for promoting the coupling of non-activated alkyl halides, including secondary systems. acs.org A structure-activity study of various nickel(II) complexes has identified efficient precatalysts for the coupling of secondary alkyl iodides with alkyl Grignard reagents, expanding the scope of this transformation. acs.org This would allow for the introduction of various alkyl or aryl groups at the 4-position of this compound.
Carbonylative Coupling : This class of reactions incorporates a molecule of carbon monoxide (CO) to form carbonyl compounds, such as ketones. nih.gov Nickel-catalyzed carbonylative cross-electrophile coupling can synthesize unsymmetric ketones from simple building blocks like aryl halides, alkyl halides, and CO. nih.gov For example, a procedure for the nickel-catalyzed cross-coupling of aryl halides with alkyl halides has been developed to synthesize compounds like ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate, demonstrating the utility of this method for C(sp²)–C(sp³) bond formation. orgsyn.orgresearchgate.net
| Aryl Halide | Alkyl Halide | Catalyst System | Product | Yield |
|---|---|---|---|---|
| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Ethyl 4-bromobutyrate | NiI₂·H₂O (5 mol %), 4,4'-dimethoxy-2,2'-bipyridine (B102126) (5 mol %), Zn powder, NaI | Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate | 88% |
The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. byjus.comwikipedia.org
Ullmann Analogues : While the classic Ullmann condensation is primarily for aryl halides, modern variations have expanded its scope. wikipedia.org Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, can form C-O, C-S, and C-N bonds by coupling aryl halides with alcohols, thiols, and amines, respectively. wikipedia.orgunion.edu The direct coupling of alkyl halides via a traditional Ullmann mechanism is less common. The mechanism is thought to involve the formation of an organocopper intermediate. slideshare.net Innovations in ligand design and reaction conditions have improved the utility of copper catalysis, and some copper-catalyzed methods have been developed for coupling alkyl halides with various nucleophiles, including carbonylation reactions. acs.org
Iron-Catalyzed Cross-Coupling Reactions
The development of sustainable chemical methodologies has led to a resurgence of interest in iron-catalyzed cross-coupling reactions. These methods provide a cost-effective, abundant, and environmentally benign alternative to catalysis by precious metals like palladium. nih.gov this compound, as a secondary alkyl iodide, is a suitable substrate for these transformations. Iron catalysts have demonstrated efficacy in coupling primary and secondary alkyl halides with a variety of nucleophilic partners, and importantly, these reactions often tolerate sensitive functional groups such as esters. organic-chemistry.org
The general mechanism for these reactions can be complex but often involves the formation of low-valent iron species that react with the alkyl iodide and the coupling partner. While a variety of iron sources are competent, specific salts and additives can be crucial for minimizing side reactions like isomerization and β-hydride elimination, particularly with secondary alkyl substrates. nih.gov Common coupling partners include organozinc reagents (Negishi-type coupling) and Grignard reagents (Kumada-type coupling). organic-chemistry.orgnih.gov The reaction with terminal alkynes has also been reported, often with a copper co-catalyst (Sonogashira-type coupling). core.ac.ukresearchgate.net
Below is a table of representative iron-catalyzed cross-coupling reactions for which this compound is a plausible substrate.
| Coupling Partner | Catalyst System (Example) | Product Type | Reference Methodology |
|---|---|---|---|
| Aryl-ZnBr | FeCl₃, TMEDA | Ethyl 4-arylcyclohexane-1-carboxylate | organic-chemistry.org |
| Alkyl-MgBr | FeF₃·3H₂O | Ethyl 4-alkylcyclohexane-1-carboxylate | nih.gov |
| Aryl-C≡CH | FeCl₂, Cu(I) salt | Ethyl 4-(alkynyl)cyclohexane-1-carboxylate | researchgate.net |
Functional Group Transformations of the Ester Moiety
The ethyl ester group of the title compound can undergo a variety of classical transformations, allowing for its conversion into other important functional groups like carboxylic acids, alcohols, and amides.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-iodocyclohexane-1-carboxylic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. rsc.org The reaction is generally second-order. uv.esresearchgate.net Acid-catalyzed hydrolysis is an equilibrium process that proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net Kinetic studies on analogous compounds, such as ethyl 4-t-butylcyclohexanecarboxylate, provide a framework for understanding the reactivity of the iodo-substituted ester. rsc.org
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used as the solvent. masterorganicchemistry.com This reaction is useful for modifying the properties of the ester group or for introducing specific labels. organic-chemistry.org
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkaline Hydrolysis (Saponification) | 1. NaOH (aq), EtOH, Δ 2. H₃O⁺ | 4-Iodocyclohexane-1-carboxylic acid |
| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), H₂O, Δ | 4-Iodocyclohexane-1-carboxylic acid |
| Transesterification (to Methyl Ester) | HCl (cat.), CH₃OH, Δ | Mthis compound |
| Transesterification (to Isopropyl Ester) | NaO-iPr (cat.), i-PrOH, Δ | Isopropyl 4-iodocyclohexane-1-carboxylate |
The ester functionality can be readily reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, converting the ester to (4-iodocyclohexyl)methanol. masterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of ethoxide and a second hydride addition to the intermediate aldehyde. masterorganicchemistry.comdoubtnut.comdoubtnut.com Care must be taken during the workup to safely quench the excess LiAlH₄. While LiAlH₄ can also reduce alkyl halides, the reduction of esters is generally much faster, allowing for the selective transformation of the ester group under controlled conditions.
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | 1. LiAlH₄ 2. H₃O⁺ workup | Diethyl ether or THF | (4-Iodocyclohexyl)methanol |
Direct conversion of the ester to an amide can be achieved through aminolysis, which involves heating the ester with a primary or secondary amine. This reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the elimination of ethanol. The process is often slower than hydrolysis and may require elevated temperatures or catalysis. The use of modern coupling agents is generally reserved for the amidation of the corresponding carboxylic acid (obtained after hydrolysis), which is a more efficient process. nih.govresearchgate.net
| Amine Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | Δ, sealed tube | 4-Iodocyclohexane-1-carboxamide |
| Methylamine (CH₃NH₂) | Δ | N-Methyl-4-iodocyclohexane-1-carboxamide |
| Diethylamine ((CH₃CH₂)₂NH) | Δ | N,N-Diethyl-4-iodocyclohexane-1-carboxamide |
Radical Reactions and Halogen-Atom Transfer Processes
The carbon-iodine bond in this compound is relatively weak, making it a prime candidate for initiating radical reactions. Homolytic cleavage of the C-I bond generates a secondary cyclohexyl radical centered at the C4 position. This can be achieved using radical initiators (e.g., AIBN) in the presence of a radical mediator like tributyltin hydride (Bu₃SnH), or through photolysis or single-electron transfer (SET) from a photocatalyst or a metal. nih.govmdpi.com
Once formed, the C4-radical can participate in a variety of transformations. A key process in many radical chain reactions is halogen-atom transfer , where the product radical abstracts an iodine atom from a starting molecule of this compound, thereby propagating the radical chain. nih.gov A common synthetic application is reductive de-iodination using Bu₃SnH, which proceeds via a radical chain mechanism. Furthermore, the generated radical can be trapped by intermolecular addition to π-systems or participate in intramolecular cyclizations if a suitable acceptor moiety is present in the molecule. nih.govresearchgate.net
| Reaction Type | Reagents | Intermediate | Product |
|---|---|---|---|
| Reductive De-iodination | Bu₃SnH, AIBN (cat.), Δ | 4-(Ethoxycarbonyl)cyclohexyl radical | Ethyl cyclohexane-1-carboxylate |
| Intermolecular Addition | Acrylonitrile, AIBN (cat.), Δ | 4-(Ethoxycarbonyl)cyclohexyl radical | Ethyl 4-(2-cyanopropyl)cyclohexane-1-carboxylate |
Rearrangement Reactions Involving the Cyclohexane Ring
The cyclohexane ring in this compound is a conformationally flexible but structurally robust system. It is not prone to the classic named rearrangement reactions (e.g., Beckmann, Hofmann) which require specific functional group arrangements not present here. wiley-vch.debyjus.com
Rearrangement of the carbocyclic framework would necessitate the generation of a carbocation within the ring, which could then undergo 1,2-hydride or 1,2-alkyl shifts. Such an intermediate could be formed under specific solvolysis conditions, for example, by treating the compound with a silver salt (e.g., AgNO₃, AgBF₄) in a polar, non-nucleophilic solvent. The silver ion would assist in the departure of the iodide, forming a secondary carbocation at the C4 position. While this carbocation could be trapped by a solvent molecule, it could also potentially undergo a 1,2-hydride shift. However, in this specific symmetrical system, such a shift would be degenerate, regenerating the same carbocation. Therefore, significant skeletal rearrangements are not expected for this compound under typical reaction conditions and would likely only occur under forcing conditions that lead to complex product mixtures.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.
For ethyl 4-iodocyclohexane-1-carboxylate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger, incorporating effective core potentials for the iodine atom), would be the first step in a computational investigation. These calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.
The primary conformations of the cyclohexane (B81311) ring, the chair, and the boat, would be of particular interest. DFT can be used to calculate the energy difference between the cis and trans isomers, arising from the relative positions of the iodo and ethyl carboxylate groups. It is expected that the chair conformation would be significantly more stable. Within the chair conformation, the substituents can occupy either axial or equatorial positions. DFT calculations would quantify the energetic preference for the bulkier iodo and ethyl carboxylate groups to reside in the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.
Furthermore, analysis of the electronic structure would provide insights into the molecule's reactivity. The distribution of electron density, visualized through molecular orbital plots (HOMO and LUMO), and the electrostatic potential map would highlight the electron-rich and electron-deficient regions. The iodine atom, being highly polarizable, and the carbonyl group of the ester are expected to be key sites for chemical reactions.
Table 1: Predicted Geometrical Parameters for the Equatorial Conformer of trans-Ethyl 4-Iodocyclohexane-1-carboxylate from DFT Calculations
| Parameter | Predicted Value |
| C-I Bond Length | ~2.15 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| C-C-C (ring) Angle | ~111° |
| Dihedral Angle (defining chair) | ~55° |
Note: These are representative values and would need to be calculated using specific DFT methods.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, MD simulations would be particularly useful for studying the conformational landscape. By simulating the molecule at a given temperature, one could observe the chair-to-chair ring flips and the rotation of the ethyl carboxylate group. The relative populations of different conformers, including those with axial and equatorial substituents, can be determined from the simulation trajectory, providing a more realistic picture of the conformational equilibrium than static calculations alone.
MD simulations can also be used to predict reactivity by employing methods such as umbrella sampling or metadynamics to calculate the potential of mean force (PMF) along a reaction coordinate. This can help in understanding the energy barriers associated with conformational changes or the initial steps of a chemical reaction in a solvent environment. For instance, the simulation could model the approach of a nucleophile to the carbon atom bonded to the iodine, providing insights into the steric hindrance and solvent effects on a potential SN2 reaction.
Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)
Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, a key reaction of interest would be the nucleophilic substitution of the iodine atom.
Using DFT, the potential energy surface for such a reaction can be mapped out. Transition state theory allows for the location of the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of this transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate. Vibrational frequency analysis is used to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, the mechanism of a substitution reaction with a nucleophile (e.g., hydroxide) could be investigated to determine whether it proceeds via an SN1 or SN2 pathway. The calculations would model the approach of the nucleophile, the breaking of the C-I bond, and the formation of the new C-Nu bond. The stereochemical outcome of the reaction, such as inversion of configuration at the reaction center for an SN2 reaction, can also be predicted.
Table 2: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nu⁻) | 0 |
| Transition State | +25 |
| Products (Ethyl 4-nucleocyclohexane-1-carboxylate + I⁻) | -10 |
Note: These are illustrative values for a hypothetical reaction.
Quantitative Structure-Activity Relationships (QSAR) in Related Halocyclohexanes
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. libretexts.orgijpsr.com While specific QSAR studies on this compound are not readily found, the principles of QSAR can be applied to understand how variations in the structure of related halocyclohexanes might affect a particular activity.
A QSAR study on a series of halocyclohexane derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). These descriptors are then used as independent variables in a regression analysis to build a mathematical model that predicts the activity (the dependent variable).
Applications of Ethyl 4 Iodocyclohexane 1 Carboxylate in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Aminocyclohexane Carboxylic Acids (e.g., Tranexamic Acid Precursors)
While the direct synthesis of Tranexamic acid from ethyl 4-iodocyclohexane-1-carboxylate is not extensively documented, the compound's structure lends itself to being a logical precursor for aminocyclohexane carboxylic acids. The iodo group can be replaced by an amino group or a precursor to an amino group through nucleophilic substitution reactions. For instance, reaction with an azide (B81097) source, followed by reduction, would yield the corresponding aminocyclohexane carboxylate.
A hypothetical synthetic route to a tranexamic acid precursor could involve the following steps:
Nucleophilic Substitution: The iodine atom can be displaced by a nitrogen nucleophile. A common strategy involves the use of sodium azide to introduce an azido (B1232118) group, which can then be reduced to an amine.
Stereochemical Control: The stereochemistry of the final product is crucial, as the therapeutic effect of tranexamic acid is specific to the trans isomer. The stereochemical outcome of the nucleophilic substitution would depend on the reaction conditions and the stereochemistry of the starting iodo-ester.
Hydrolysis: The ethyl ester can be hydrolyzed to the free carboxylic acid in the final step to yield the aminocyclohexane carboxylic acid.
| Reaction Step | Reagents and Conditions (Illustrative) | Product | Theoretical Yield (%) |
| Azidation | Sodium azide (NaN3), Dimethylformamide (DMF), Heat | Ethyl 4-azidocyclohexane-1-carboxylate | 85-95 |
| Reduction | Hydrogen (H2), Palladium on carbon (Pd/C), Ethanol (B145695) | Ethyl 4-aminocyclohexane-1-carboxylate | 90-98 |
| Hydrolysis | Sodium hydroxide (B78521) (NaOH), Water/Ethanol, then acid workup | 4-Aminocyclohexane-1-carboxylic acid | 80-90 |
Building Block for Complex Cyclohexane-Containing Scaffolds
The reactivity of the carbon-iodine bond allows for the use of this compound as a scaffold to build more complex molecules containing a cyclohexane (B81311) core. This is particularly relevant in medicinal chemistry, where the cyclohexane ring is a common motif that can provide a desirable three-dimensional structure to a molecule.
Carbon-carbon bond-forming reactions are a primary way to elaborate on this scaffold:
Cross-Coupling Reactions: The iodo group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the 4-position of the cyclohexane ring.
Alkylation: The C-4 position can be alkylated using organometallic reagents, such as organocuprates.
| Coupling Reaction | Coupling Partner (Illustrative) | Catalyst System (Illustrative) | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | Ethyl 4-phenylcyclohexane-1-carboxylate |
| Sonogashira Coupling | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Ethyl 4-(phenylethynyl)cyclohexane-1-carboxylate |
These reactions provide access to a wide range of 4-substituted cyclohexane-1-carboxylates, which can be further modified to create diverse chemical libraries for drug discovery.
Precursor for Pharmaceutically Relevant Molecules (Non-clinical Focus)
Beyond aminocyclohexane carboxylic acids, this compound can serve as a starting material for a variety of other molecular frameworks of pharmaceutical interest. The ability to introduce different functional groups at the 4-position through substitution of the iodine atom is key to its utility.
Potential transformations to access pharmaceutically relevant scaffolds include:
Introduction of Heterocycles: Nucleophilic heterocycles can displace the iodide to form C-N, C-O, or C-S bonds, linking the cyclohexane ring to various heterocyclic systems.
Formation of Bicyclic Structures: Intramolecular reactions can be envisioned where a nucleophile attached to the ester side chain displaces the iodide, leading to the formation of bicyclic lactones or other constrained ring systems.
The cyclohexane ring itself is a prevalent feature in many bioactive molecules, and the ability to functionalize it selectively makes this iodo-ester a valuable tool for medicinal chemists in the exploratory phases of drug development.
Utilization in Material Science Precursor Synthesis
The rigid and well-defined structure of the cyclohexane ring makes its derivatives of interest in material science, particularly in the synthesis of liquid crystals and specialty polymers. While specific applications of this compound in this field are not well-documented, its structure suggests potential uses.
Liquid Crystal Synthesis: The introduction of long, rigid groups at the 4-position via cross-coupling reactions could lead to molecules with mesogenic properties. The cyclohexane core can impart desirable properties to liquid crystal phases.
Polymer Synthesis: The bifunctional nature of the molecule allows it to be a potential monomer for polymerization. For instance, after conversion of the ester to a carboxylic acid and the iodo group to an amino group, it could be used in the synthesis of polyamides.
| Material Science Application | Potential Synthetic Transformation | Resulting Material Type |
| Liquid Crystals | Suzuki coupling with 4-alkoxyphenylboronic acid | Calamitic (rod-like) liquid crystal precursor |
| Polyamides | Conversion to 4-aminocyclohexanecarboxylic acid and polycondensation with a diacyl chloride | Specialty polyamide with a cyclohexane-containing backbone |
Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing focus on sustainability is steering research away from traditional synthetic methods that often rely on hazardous reagents and produce significant waste. chemistryjournals.net For the synthesis of cyclohexane (B81311) derivatives like ethyl 4-iodocyclohexane-1-carboxylate, future efforts will concentrate on environmentally benign approaches.
One promising avenue is the use of starting materials derived from renewable resources. For instance, processes are being developed to synthesize cyclohexanetetracarboxylates from sugar-derived muconic and fumaric acids via Diels-Alder reactions, followed by catalytic hydrogenation. rsc.orgresearchgate.net Adapting such bio-based routes could provide a sustainable pathway to the core cyclohexane structure.
Another key area is the replacement of toxic and corrosive reagents. Traditional halogenations often use elemental halogens (X₂) or hydrogen halides (HX), which are hazardous. researchgate.net Green chemistry promotes the use of alternative, safer halogenating agents and solvent-free reaction conditions. chemistryjournals.net The development of solid-supported reagents or biocatalytic halogenation, using enzymes like haloperoxidases, could offer milder and more selective alternatives. Furthermore, the use of greener solvents, such as ionic liquids or water, is being explored to minimize the environmental impact of organic synthesis. chemistryjournals.netnih.gov The principles applied in the "greening" of nylon 6 production, which aimed to reduce the massive byproduct formation of ammonium (B1175870) sulfate, serve as a powerful example of how industrial processes for cyclic compounds can be re-engineered for sustainability. acs.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Halogenated Cyclohexanes
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Starting Materials | Petroleum-based (e.g., Benzene) | Bio-based (e.g., Muconic acid) rsc.org |
| Reagents | Elemental halogens (I₂), strong acids | Biocatalysis, solid-supported reagents |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Byproducts | Significant hazardous waste | Minimal, often recyclable byproducts |
| Energy Consumption | High temperature and pressure | Lower energy input (e.g., microwave-assisted) chemistryjournals.net |
Exploration of Novel Catalytic Systems for Functionalization
The iodine atom in this compound is a versatile functional handle, but its reactivity can be further enhanced and controlled through novel catalytic systems. Research is moving towards transition-metal-catalyzed C–H bond functionalization, which allows for the direct and selective introduction of new substituents onto the cyclohexane ring. dntb.gov.ua
Catalysts based on metals like ruthenium, rhodium, and palladium have shown remarkable efficacy in activating C–H bonds, enabling reactions such as arylation, alkenylation, and alkylation. dntb.gov.uaacs.orgacs.org For this compound, this could mean functionalizing the ring at positions other than the iodine-bearing carbon, opening up pathways to a vast array of new derivatives. For example, directing groups could be used to achieve regioselective C-H activation at specific sites on the cyclohexane ring. acs.org
Furthermore, advancements in catalysis are not limited to C-H activation. Novel catalysts are being developed for cross-coupling reactions involving the C-I bond, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. beilstein-journals.org The goal is to develop catalysts that are more active (requiring lower loadings), stable, and tolerant of a wider range of functional groups, operating under milder conditions. The use of iodonium (B1229267) ylides as carbene precursors in rhodium(III)-catalyzed reactions represents an emerging strategy for C-H activation and annulation, which could be applied to create complex fused-ring systems from cyclohexane precursors. nih.gov
Integration with Flow Chemistry and Mechanochemical Techniques
Modernizing the synthesis and functionalization of this compound involves moving from traditional batch processing to more efficient and safer continuous-flow and mechanochemical methods.
Flow Chemistry: Continuous-flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing. rsc.orgacs.org This is particularly advantageous for highly exothermic or rapid reactions, such as many halogenation processes. researchgate.net By using microreactors, hazardous reagents can be generated and consumed in situ, eliminating the risks associated with their storage and handling. researchgate.netrsc.org Flow chemistry also enables precise control over reaction times, which can improve selectivity and minimize the formation of byproducts. vapourtec.com The technology is highly scalable and can be automated for high-throughput synthesis and optimization, accelerating the discovery of new derivatives. vapourtec.comalmacgroup.com
Mechanochemistry: Mechanochemical synthesis, which involves inducing reactions by grinding or milling solids together, offers a powerful way to reduce or eliminate the need for solvents. nih.gov This technique is inherently "green" and can lead to different reactivity and product selectivity compared to solution-phase reactions. For the synthesis of this compound or its derivatives, mechanochemistry could be used for halogenation, esterification, or coupling reactions, providing a more energy-efficient and environmentally friendly alternative to traditional methods. nih.gov
Advanced Computational Studies for Predictive Synthesis
Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and designing novel synthetic pathways. Future research on this compound will increasingly leverage advanced computational studies.
Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity. This insight is crucial for optimizing reaction conditions and designing more efficient catalysts. For instance, computational models can predict the most likely sites for C-H functionalization on the cyclohexane ring, guiding experimental efforts towards desired products. nih.gov
Molecular modeling can also be used to predict the conformational preferences of different derivatives. researchgate.net The conformation of the cyclohexane ring (e.g., chair, boat) and the orientation of its substituents (axial vs. equatorial) can significantly impact a molecule's physical properties and biological activity. By predicting these features, researchers can design derivatives with specific three-dimensional shapes tailored for particular applications, such as enzyme inhibition. nih.gov
Table 2: Applications of Computational Chemistry in Synthesis
| Computational Technique | Application | Potential Impact on this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating transition states | Optimizing catalytic cycles for functionalization, predicting regioselectivity nih.gov |
| Molecular Dynamics (MD) | Simulating molecular motion and conformational changes | Understanding the flexibility of the cyclohexane ring and its derivatives |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Designing new derivatives with enhanced therapeutic or material properties |
| Machine Learning (ML) | Predicting reaction outcomes from large datasets | Accelerating reaction optimization and discovery of novel transformations vapourtec.com |
Design of Derivatives with Tunable Reactivity and Selectivity
The ultimate goal of much of the research into this compound is to use it as a scaffold for creating new molecules with tailored functions. Future work will focus on the rational design of derivatives where the reactivity and selectivity can be precisely controlled.
By combining insights from catalytic studies, advanced synthetic methods, and computational modeling, researchers can design and synthesize libraries of this compound derivatives. These compounds can then be screened for a wide range of applications, from active pharmaceutical ingredients to components of advanced polymers and liquid crystals. The development of strategies for site-selective functionalization is key to unlocking the full potential of this versatile chemical building block. nih.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 4-iodocyclohexane-1-carboxylate to ensure high yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate iodination agents (e.g., iodine with oxidizing agents) and controlling reaction parameters such as temperature, solvent polarity, and steric effects. For cyclohexane derivatives, steric hindrance at the 4-position may necessitate prolonged reaction times or catalysts (e.g., palladium complexes). Purification via column chromatography using gradient elution (hexane/ethyl acetate) or recrystallization in ethanol can improve purity. Structural validation via H/C NMR and IR spectroscopy is critical to confirm functional groups and regioselectivity .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. Programs like SHELXL (part of the SHELX suite) enable refinement of crystal structures to resolve chair conformations and axial/equatorial iodine positioning . Alternatively, NOESY NMR can detect spatial proximity between the iodine substituent and adjacent protons to infer conformation .
Q. What are the common intermediates or derivatives of this compound in organic synthesis?
- Methodological Answer : The iodine substituent makes it a versatile precursor for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) or nucleophilic substitution (e.g., replacing iodine with hydroxyl or amine groups). Derivatives like 4-formylcyclohexane carboxylates (via ozonolysis) are intermediates in drug discovery .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in transition-metal-catalyzed reactions?
- Methodological Answer : Quantum mechanical calculations (DFT, MP2) using software like Gaussian or ORCA can map reaction pathways, including oxidative addition of the C–I bond to palladium(0) complexes. ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify optimal catalysts (e.g., Pd(PPh)) and solvents (e.g., DMF) .
Q. What strategies resolve contradictions in reported catalytic activities of this compound across studies?
- Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., catalyst loading, solvent, temperature) and statistical tools (e.g., ANOVA) can identify confounding variables. Reproducibility testing under controlled conditions, paired with advanced characterization (e.g., in situ IR to monitor intermediate formation), helps isolate critical factors .
Q. How does the steric and electronic profile of this compound influence its application in macrocycle synthesis?
- Methodological Answer : Conformational analysis via molecular dynamics simulations (e.g., AMBER) predicts ring strain in macrocyclization. Electron-withdrawing iodine enhances electrophilicity at the carboxylate, facilitating nucleophilic attack in esterification. Experimental validation using high-resolution mass spectrometry (HRMS) confirms product integrity .
Data Analysis and Reporting
Q. What are best practices for reporting crystallographic data of this compound derivatives?
Q. How can researchers integrate experimental and computational data to validate reaction mechanisms involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
